molecular formula C6H6O2 B087986 pyrocatechol CAS No. 12385-08-9

pyrocatechol

Cat. No.: B087986
CAS No.: 12385-08-9
M. Wt: 110.11 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Description

Catechol, also known as 1,2-dihydroxybenzene or pyrocatechol, is an organic compound with the molecular formula C6H6O2. It is a crystalline substance with a distinctive phenolic fragrance. Catechol is an aromatic diol that was originally discovered in 1839 through the dry distillation of catechin by Reinsch . It is found in various natural sources, including raw beet sugar, crude wood tar, select species of eucalyptus, onions, and coal .

Preparation Methods

Catechol can be synthesized through several methods:

    Hydrolysis of 2-Chlorophenol: This industrial method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. The reaction is carried out at 190°C for 3 hours in a copper autoclave, with copper (II) sulfate or copper (I) oxide as catalysts.

    Hydroxylation of Phenol: This method involves the direct hydroxylation of phenol with peroxides, producing both catechol and hydroquinone.

    Dehydrogenation of 1,2-Cyclohexanediol: Using a palladium/tellurium catalyst system at 300°C, catechol is produced as the sole product in a 90% yield.

Comparison with Similar Compounds

Catechol can be compared with other similar compounds, such as:

    Hydroquinone (1,4-dihydroxybenzene): Unlike catechol, hydroquinone has hydroxyl groups in the para position.

    Resorcinol (1,3-dihydroxybenzene): Resorcinol has hydroxyl groups in the meta position.

    4-Methylcatechol: This compound has a methyl group in addition to the hydroxyl groups.

Catechol’s unique properties, such as its strong adhesion and redox capabilities, make it distinct from these similar compounds .

Properties

IUPAC Name

benzene-1,2-diol
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InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
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InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)O
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Molecular Formula

C6H6O2
Record name CATECHOL
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Related CAS

26982-53-6, 20244-21-7 (unspecified hydrochloride salt)
Record name 1,2-Benzenediol, homopolymer
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DSSTOX Substance ID

DTXSID3020257
Record name 1,​2-​Benzenediol
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Molecular Weight

110.11 g/mol
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Physical Description

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.]
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Boiling Point

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F
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Flash Point

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44%
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Density

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79
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Vapor Pressure

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg
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Mechanism of Action

The effects of catechol on various ionic channels of isolated primary afferent neurons of the bull frog were examined by a single suction electrode clamp system, which combined internal perfusion and current or voltage clamp using an electronic switching circuit. Catechol was found to inhibit rather specifically the fast potassium(+) current as does 4-aminopyridine. Calcium(2+), sodium(+) and slow potassium(+) currents were not affected. Although both 4-aminopyridine and catechol were inhibitors of the fast potassium(+) channels, their sites of action were quite different. Catechol was effective when applied on the external surface of the cell membrane whereas 4-aminopyridine acted preferably internally. We assumed that a single fast potassium(+) channel has two distinct sites for blockers: the catechol site is exposed to the external medium or situated at the outer orifice of the pore, and the 4-aminopyridine site is located within the same channel but is more easily accessible from inside the nerve cell than outside. The 4-aminopyridine and catechol sites were not, however, completely separate and independent of each other since a synergistic interaction was observed between catechol and 4-aminopyridine., Catechol, a naturally occurring and an important industrial chemical, has been shown to have strong promotion activity and induce glandular stomach tumors in rodents. In addition, catechol is a major metabolite of carcinogenic benzene. To clarify the carcinogenic mechanism of catechol, we investigated DNA damage using human cultured cell lines and 32P-labeled DNA fragments obtained from the human p53 and p16 tumor suppressor genes and the c-Ha-ras-1 proto-oncogene. Catechol increased the amount of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is known to be correlated with the incidence of cancer, in a human leukemia cell line HL-60, whereas the amount of 8-oxodG in its hydrogen peroxide (H2O2)-resistant clone HP100 was not increased. The formation of 8-oxodG in calf thymus DNA was increased by catechol in the presence of Cu(2+). Catechol caused damage to 32P-labeled DNA fragments in the presence of Cu(2+). When NADH was added, DNA damage was markedly enhanced and clearly observed at relatively low concentrations of catechol (<1 microM). DNA cleavage was enhanced by piperidine treatment, suggesting that catechol plus NADH caused not only deoxyribose phosphate backbone breakage but also base modification. Catechol plus NADH frequently modified thymine residues. Bathocuproine, a specific Cu(+) chelator and catalase inhibited the DNA damage, indicating the participation of Cu(+) and H2O2 in DNA damage. Typical hydroxyl radical scavengers did not inhibit catechol plus Cu(2+)-induced DNA damage, whereas methional completely inhibited it. These results suggest that reactive species derived from the reaction of H2O2 with Cu(+) participates in catechol-induced DNA damage. Therefore, /the authors/ conclude that oxidative DNA damage by catechol through the generation of H2O2 plays an important role in the carcinogenic process of catechol and benzene., We examined the redox properties of the "carcinogenic" catechol and the "noncarcinogenic" hydroquinone in relation to different DNA damaging activities and carcinogenicity using 32P-labeled DNA fragments obtained from the human genes. In the presence of endogenous NADH and Cu2+, catechol induces stronger DNA damage than hydroquinone, although the magnitudes of their DNA damaging activities were reversed in the absence of NADH. In both cases, DNA damage resulted from base modification at guanine and thymine residues in addition to strand breakage induced by Cu+ and H2O2, generated during the oxidation of catechol and hydroquinone into 1,2-benzoquinone and 1,4-benzoquinone, respectively. EPR and 1H NMR studies indicated that 1,2-benzoquinone is converted directly into catechol through a nonenzymatic two-electron reduction by NADH whereas 1,4-benzoquinone is reduced into hydroquinone through a semiquinone radical intermediate through two cycles of one-electron reduction. The reduction of 1,2-benzoquinone by NADH proceeds more rapidly than that of 1,4-benzoquinone. This study demonstrates that the rapid 1,2-benzoquinone two-electron reduction accelerates the redox reaction turnover between catechol and 1,2-benzoquinone, resulting in the enhancement of DNA damage. These results suggest that the differences in NADH-mediated redox properties of catechol and hydroquinone contribute to their different carcinogenicities, Catechol is possibly carcinogenic to humans (International Agency for Research on Cancer, IARC). The key mechanism could include its oxidative DNA-damaging effect in combination with reductive-oxidative metals like Cu. We found that DNA damage was suppressed by introducing an alpha-carbonyl group to catechol at C4-position to produce carbonyl catechols. During the oxidative DNA-damaging process, catechols but not carbonyl catechols were oxidized to o-quinone; however, coexisting Cu(II) was reduced to Cu(I). Carbonyl catechols were possibly arrested at the oxidation step of semiquinones in the presence of Cu(II). Cu(I)-binding to DNA was stronger than Cu(II)-binding, on the basis of the circular dichroism spectral change. None of the carbonyl catechols induced such change, suggesting sequestration of Cu(I) from DNA. Solid-phase extraction experiments and spectrophotometric analyses showed the formation of semiquinone chelates with Cu(I). Thus, chelate formation could explain the suppression mechanism of the Cu-catechol-dependent DNA damage by terminating the reduction-oxidation cycle. Structural modifications such as introducing an alpha-carbonyl group to catechol at C4-position would contribute to reducing the risk and improving industrial and medical potentials of aromatic/phenolic compounds ... .
Record name CATECHOL
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Impurities

Ash content, wt% (max) is 0.05. /From table/
Record name CATECHOL
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Color/Form

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist

CAS No.

120-80-9
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Melting Point

221 °F (NTP, 1992), 105 °C, 221 °F
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Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
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reactant
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solvent
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper
Quantity
100 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrocatechol
Reactant of Route 2
pyrocatechol
Reactant of Route 3
pyrocatechol
Reactant of Route 4
pyrocatechol
Reactant of Route 5
pyrocatechol
Reactant of Route 6
pyrocatechol

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